molecular formula C10H6ClNO B1363059 4-Chloroquinoline-3-carbaldehyde CAS No. 201420-30-6

4-Chloroquinoline-3-carbaldehyde

Cat. No. B1363059
M. Wt: 191.61 g/mol
InChI Key: PTCAOHUEDACTEB-UHFFFAOYSA-N
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Description

4-Chloroquinoline-3-carbaldehyde is a chemical compound that is related to quinoline . It appears as a slightly pale yellow to yellow-green crystal or powder .


Synthesis Analysis

The synthesis of 4-Chloroquinoline-3-carbaldehyde involves various methods. For instance, it has been used in the synthesis of lepidylamines . It has also been involved in the synthesis of novel Vanadium(IV) and Cobalt(II) complexes , and in the formation of Schiff bases .


Molecular Structure Analysis

The molecular structure of 4-Chloroquinoline-3-carbaldehyde can be analyzed using various spectroscopic techniques. For example, 1H NMR spectroscopy, 13C NMR spectroscopy, UV-visible spectroscopy, fluorescence spectroscopy, FT-IR spectroscopy, powder X-ray diffraction (PXRD), scanning electron microscopy energy dispersive X-ray spectroscopy (SEM EDX), mass spectroscopy (MS), thermal analysis, and molar conductance have been used .


Chemical Reactions Analysis

4-Chloroquinoline-3-carbaldehyde undergoes various chemical reactions. For example, it has been used in the preparation of complexes . It has also been involved in the formation of Schiff bases .


Physical And Chemical Properties Analysis

4-Chloroquinoline-3-carbaldehyde appears as a slightly pale yellow to yellow-green crystal or powder . More detailed physical and chemical properties were not found in the retrieved papers.

Scientific Research Applications

4-Chloroquinoline-3-carbaldehyde is a derivative of quinoline, which is a class of compounds that has received considerable attention in drug design due to its broad spectrum of bioactivity . Here are some applications based on the available information:

  • Medicinal Chemistry and Drug Design

    • Quinoline and its derivatives have shown substantial efficacies for future drug development .
    • 2-Chloroquinoline-3-carbaldehyde, a derivative of 4-Chloroquinoline-3-carbaldehyde, has been used in the synthesis of various bioactive quinolines .
    • The bromo derivative of 2-Chloroquinoline-3-carbaldehyde exhibited high antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus spizizenii, and antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis, and Curvularia Lunata microorganisms .
  • Synthesis of Pyranochromenones and Pyranopyranones Systems

    • 2-Chloroquinoline-3-carbaldehyde has been used in the synthesis of pyranochromenones and pyranopyranones systems .
  • Synthesis of 2-(phenylethynyl) quinoline-3-carbaldehydes

    • 2-Chloroquinoline-3-carbaldehyde undergoes substitution reaction at its 2-chloro position by treating it with phenylacetylene via PdCl2 mediation in CH3CN, triethylamine and triphenylphosphine at 80 °C under an inert atmosphere, giving an 87% yield of 2-(phenylethynyl) quinoline-3-carbaldehydes .
  • Synthesis of Metal Complexes with Enhanced Bioactivity

    • Quinoline derivatives have been used in the synthesis of novel Co(II) and V(IV) complexes . These complexes were synthesized from an (E)-2-(((2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethan-1-ol ligand (L), cobalt(II) chloride hexahydrate, and vanadyl(IV) sulfate in methanolic solutions .
    • The complexes have better percent activity index than the free ligand . The cobalt complex exhibited a more recognizable antibacterial activity than the vanadium complex, specifically against Pseudomonas aeruginosa .
    • The ligand exhibited less in vitro antioxidant activity than its transition metal complexes, in which the cobalt complex has a better antioxidant activity with half-inhibitory concentrations (IC50 of 16.01 μg/mL) than the ligand and the vanadium complex .
  • Synthesis of N′-sulfonylhydrazones

    • 2-Chloroquinoline-3-carbaldehyde has been used in the synthesis of N′-sulfonylhydrazones .
  • Synthesis of Triarylquinoline-3-carbaldehyde Derivatives

    • 2-Chloroquinoline-3-carbaldehyde has been used in the synthesis of triarylquinoline-3-carbaldehyde derivatives . These compounds exhibit better molar absorbance and bathochromic shifts presumably due to the additional donor properties of the amino group leading to the lowering of the energy of the π*-orbital of the quinoline ring .
  • Synthesis of 3-Formylchromones

    • 2-Chloroquinoline-3-carbaldehyde has been used in the synthesis of 3-formylchromones . These reactions did not require an external catalyst, all the reactions were performed at the same temperature, and purification was achieved by filtration .
  • Synthesis of Antibacterial Compounds

    • 4-Chloroquinoline-3-carbaldehyde derivatives were found to exhibit pronounced biological activities, including antimicrobial properties .
  • Synthesis of Anti-Inflammatory Compounds

    • 4-Chloroquinoline-3-carbaldehyde derivatives have also been found to exhibit anti-inflammatory properties .
  • Synthesis of Antimalarial Compounds

    • 4-Chloroquinoline-3-carbaldehyde derivatives have been used in the synthesis of antimalarial compounds .
  • Synthesis of Anticancer Compounds

    • 4-Chloroquinoline-3-carbaldehyde derivatives have been used in the synthesis of anticancer compounds .
  • Synthesis of Antiviral Compounds

    • 4-Chloroquinoline-3-carbaldehyde derivatives have been used in the synthesis of antiviral compounds .

Safety And Hazards

4-Chloroquinoline-3-carbaldehyde is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity. This suggests that 4-Chloroquinoline-3-carbaldehyde and its derivatives may also have potential for future drug development .

properties

IUPAC Name

4-chloroquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-10-7(6-13)5-12-9-4-2-1-3-8(9)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCAOHUEDACTEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363136
Record name 4-chloroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroquinoline-3-carbaldehyde

CAS RN

201420-30-6
Record name 4-chloroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
MM Maluleka, MJ Mphahlele - Tetrahedron, 2013 - Elsevier
… A few examples involving modification of 4-chloroquinoline-3-carbaldehyde have also been … We envisioned 6,8-dibromo-4-chloroquinoline-3-carbaldehyde as a potential candidate for …
Number of citations: 19 www.sciencedirect.com
MJ Mphahlele, AO Adeloye - Molecules, 2013 - mdpi.com
… In this investigation, we opted for the use of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde as substrate for the Suzuki-Miyaura cross-coupling with aryl- and arylvinylboronic acids to …
Number of citations: 12 www.mdpi.com
C Wang, C Tang, Z Li, Q Wang - Synthesis, 2015 - thieme-connect.com
… Having identified suitable reaction conditions, we examined the scope of the protocol by treating other 4-chloroquinoline-3-carbaldehyde hydrazones 3 (Table [1]) at either the reflux …
Number of citations: 7 www.thieme-connect.com
RSGR Seixas, AMS Silva, JAS Cavaleiro - Synlett, 2010 - thieme-connect.com
… from the reaction of 1-methyl-4-quinolone-3-carbaldehyde; while (E)-3-styryl-4-quinolone is prepared through the Wittig reaction of 4-chloroquinoline-3-carbaldehyde followed by acid …
Number of citations: 14 www.thieme-connect.com
RSGR Seixas, AIS Almeida, SIG Pereira… - Monatshefte für Chemie …, 2014 - Springer
… : one pathway involves the Wittig reaction of quinolin-4(1H)-one-3-carbaldehyde with benzylic ylides and the other one involves the Wittig reaction of 4-chloroquinoline-3-carbaldehyde …
Number of citations: 3 link.springer.com
II Eliseev, DV Dar'in, SI Selivanov, PS Lobanov… - Chemistry of …, 2008 - Springer
The reaction of ethyl 3,3-diaminoacrylate with quinoline-3-carbaldehydes and 3-nitrobenzaldehydes to give a dihydropyridine and condensed azine has been studied with respect to …
Number of citations: 6 link.springer.com
MJ Mphahlele, MM Maluleka, TJ Makhafola, P Mabeta - Molecules, 2014 - mdpi.com
… Direct one-pot base-promoted conjugate addition–elimination of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with methyl mercaptoacetate and subsequent cyclization afforded …
Number of citations: 12 www.mdpi.com
C Teja, FR Nawaz Khan - Asian Journal of Organic Chemistry, 2020 - Wiley Online Library
… (Scheme 24) 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, 71 as an initial substrate, reacted with methyl mercapto acetate, which undergoes intermolecular cyclization in the …
Number of citations: 6 onlinelibrary.wiley.com
O Ahmed, V Cherkadu, PK Kalavagunta, J Shang - RSC advances, 2019 - pubs.rsc.org
… -enamine derivatives 3 to quinoline-, quinolone- and indole-3-carbaldehydes, which are the structural analogues of 3-formylchromone, we found that 4-chloroquinoline-3-carbaldehyde (…
Number of citations: 2 pubs.rsc.org
M Čakurda, P Koiš, G Addová, M Lácová, A Boháč - Chemical Papers, 2018 - Springer
… 8.50ág (44.4ámmol, 60%) of 4-chloroquinoline-3-carbaldehyde in form of a white solid material. A suspension of the crude 4-chloroquinoline-3-carbaldehyde in 80ámL of HCOOH (54% …
Number of citations: 4 link.springer.com

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